molecular formula C3HBrClF3O B8584586 2-Bromo-3,3,3-trifluoropropionyl chloride CAS No. 71026-99-8

2-Bromo-3,3,3-trifluoropropionyl chloride

Cat. No. B8584586
CAS No.: 71026-99-8
M. Wt: 225.39 g/mol
InChI Key: LPNWGRXTHUOGLM-UHFFFAOYSA-N
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Patent
US04154935

Procedure details

A solution of 2-bromo-3,3,3-trifluoropropanoic acid (5 g.) in thionyl chloride (5 ml.) is refluxed in the steam bath for two hours. The excess thionyl chloride is removed in vacuo, and the residue distilled under reduced pressure to yield 2-bromo-3,3,3-trifluoropropanoic acid chloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([C:6]([F:9])([F:8])[F:7])[C:3](O)=[O:4].S(Cl)([Cl:12])=O>>[Br:1][CH:2]([C:6]([F:9])([F:8])[F:7])[C:3]([Cl:12])=[O:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC(C(=O)O)C(F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)Cl)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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